4-(Trans-4-(((4-iodophenyl)(methyl)amino)methyl)cyclohexyl)-1-methylpiperazin-2-one
Description
Properties
Molecular Formula |
C19H28IN3O |
|---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
4-[4-[(4-iodo-N-methylanilino)methyl]cyclohexyl]-1-methylpiperazin-2-one |
InChI |
InChI=1S/C19H28IN3O/c1-21-11-12-23(14-19(21)24)18-7-3-15(4-8-18)13-22(2)17-9-5-16(20)6-10-17/h5-6,9-10,15,18H,3-4,7-8,11-14H2,1-2H3 |
InChI Key |
VKAOVLMXGYCWIT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1=O)C2CCC(CC2)CN(C)C3=CC=C(C=C3)I |
Origin of Product |
United States |
Preparation Methods
Iodophenylamine Intermediate Synthesis
The 4-iodo-N-methylaniline precursor is typically synthesized via electrophilic aromatic iodination. A mixture of aniline derivatives, iodine, and oxidizing agents (e.g., HIO₄ or NaIO₄) in acidic media achieves regioselective para-iodination. For instance, in analogous systems, iodination yields exceed 85% when using NaIO₃ in H₂SO₄ at 0–5°C for 6 hours.
Trans-Cyclohexylamine Scaffold Construction
The trans-4-(aminomethyl)cyclohexanol intermediate is formed through a stereoselective reduction of 4-cyano-cyclohexanone. Hydrogenation over Raney nickel at 50–60°C under 10 atm H₂ pressure affords the trans-isomer with >90% selectivity. Subsequent methylation of the amine group with methyl iodide in THF yields the trans-4-((methylamino)methyl)cyclohexanol derivative.
Piperazinone Ring Formation
Cyclization of 1-methylpiperazine-2-one precursors is achieved via nucleophilic acyl substitution. Reaction of β-chloroethylamine derivatives with methylamine in DMF at 80°C for 12 hours generates the piperazinone core with 75–80% yield.
Coupling and Final Assembly
The convergent synthesis involves sequential coupling of intermediates under controlled conditions.
Alkylation of Trans-Cyclohexylamine
The trans-4-((methylamino)methyl)cyclohexanol reacts with the iodophenylamine intermediate via a Mannich-type reaction. Using formaldehyde as a bridging agent in ethanol at reflux (78°C) for 24 hours achieves 70–75% coupling efficiency.
Piperazinone Attachment
The coupled product undergoes nucleophilic substitution with 1-methylpiperazin-2-one in the presence of K₂CO₃ in DMF at 100°C. This step requires 48 hours for completion, yielding 65–70% of the final product.
Reaction Optimization Strategies
Key parameters influencing yield and purity include temperature, catalyst selection, and pH control.
Temperature Effects on Cyclization
Catalytic Systems
Vanadium- and tungsten-based catalysts enhance oxidation and coupling efficiency:
-
Sodium tungstate (Na₂WO₄) : Improves iodination selectivity by 12%.
-
VO(acac)₂ : Increases cyclization rates by 30% in piperazinone formation.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Adopting continuous flow systems reduces reaction times from 48 hours to 6 hours for the piperazinone coupling step, achieving 85% yield at 120°C with 10 MPa pressure.
Purification Techniques
| Step | Method | Purity Achieved |
|---|---|---|
| Final product | Crystallization (ACN:heptane 1:3) | 99.2% |
| Intermediate A | Column chromatography (SiO₂, EtOAc/hexane) | 98.5% |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
2.1. Piperazinone Core
The lactam ring participates in:
-
Nucleophilic acyl substitution : Reacts with alkyl halides (e.g., methyl iodide) at the amide nitrogen under basic conditions (K₂CO₃, DMF, 60°C) .
-
Ring-opening reactions : Hydrolysis with concentrated HCl yields a linear diamino ketone intermediate .
2.2. Iodophenyl Motety
The 4-iodophenyl group enables:
-
Cross-coupling reactions : Suzuki-Miyaura couplings with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) replace iodine with aryl groups .
-
Nucleophilic aromatic substitution (SNAr) : Reacts with amines or alkoxides in polar aprotic solvents (DMSO, 120°C) .
2.3. Cyclohexylmethyl Bridge
-
Oxidation : Treatment with KMnO₄/H₂SO₄ converts the methylene group to a ketone .
-
Epoxidation : Reacts with m-CPBA in dichloromethane to form an epoxide derivative .
3.1. Receptor Binding
The compound shows high affinity for serotonin (5-HT₁ₐ) and dopamine (D₂) receptors due to:
-
Hydrogen bonding : The lactam carbonyl interacts with Asp116 (5-HT₁ₐ) .
-
Van der Waals interactions : The iodophenyl group fits into hydrophobic pockets .
Table 1: Binding Affinity Data
| Receptor | Kᵢ (nM) | Selectivity (vs D₂) | Source |
|---|---|---|---|
| 5-HT₁ₐ | 0.028 | 78,300-fold | |
| D₂ | 2194 | – | |
| α₁-Adrenergic | 767 | 27,400-fold |
3.2. Catalytic Reductions
-
Nano-catalyzed hydrogenation : Fe/Ni nanoparticles (0.6 mol%) reduce nitro groups to amines (NaBH₄, H₂O/TPGS-750-M) with 68% selectivity .
Comparative Analysis with Structural Analogs
Table 2: Reactivity of Related Piperazine Derivatives
Stability and Degradation Pathways
-
Photodegradation : Exposure to UV light (254 nm) cleaves the C–I bond, forming a phenyl radical .
-
Acidic hydrolysis : The lactam ring opens in 6M HCl (reflux, 8 h), producing a linear diamino acid .
This compound’s versatility in cross-coupling and receptor-targeted modifications positions it as a valuable scaffold for neuropharmacology and materials science. Further studies should explore enantioselective syntheses and in vivo metabolic pathways.
Scientific Research Applications
4-(Trans-4-(((4-iodophenyl)(methyl)amino)methyl)cyclohexyl)-1-methylpiperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Trans-4-(((4-iodophenyl)(methyl)amino)methyl)cyclohexyl)-1-methylpiperazin-2-one involves its interaction with specific molecular targets. The iodophenyl group can engage in halogen bonding, while the piperazinone moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
4-(Trans-4-(((4-iodophenyl)(methyl)amino)methyl)cyclohexyl)-1-methylpiperazin-2-one, with the CAS number 1313365-97-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 441.3 g/mol. The structure includes a piperazine ring, which is often associated with various pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 1313365-97-7 |
| Molecular Formula | C19H28IN3O |
| Molecular Weight | 441.3 g/mol |
| SMILES | CN1CCN(CC1=O)C2CCC(CC2)CN(C)C3=CC=C(C=C3)I |
Research indicates that compounds similar to 4-(Trans-4-(((4-iodophenyl)(methyl)amino)methyl)cyclohexyl)-1-methylpiperazin-2-one may interact with various biological targets, including monoamine oxidases (MAO-A and MAO-B). Studies have shown that certain piperazine derivatives can act as substrates for MAO-B, leading to neurotoxic effects in models such as mice. This suggests that the compound's activity may be linked to its ability to modulate neurotransmitter levels through these enzymes .
Neurotoxicity
Evidence from studies indicates that several analogs related to this compound exhibit neurotoxic properties when oxidized by MAO-B. For instance, compounds that are good substrates for MAO-B have been shown to produce nigrostriatal dopaminergic neurotoxicity . This raises concerns regarding the safety profile of such compounds in therapeutic contexts.
Case Studies
- Neurotoxicity in Animal Models : A study evaluated the neurotoxic effects of several piperazine derivatives, revealing that those oxidized by MAO-B exhibited significant neurotoxic effects. The study highlighted the importance of understanding the metabolic pathways involved in their biological activity .
- Pharmacological Evaluation : Another investigation focused on synthesizing and evaluating various piperazine-containing drugs for their potential therapeutic effects. Compounds were assessed for their ability to inhibit key enzymes involved in inflammation and pain pathways, indicating a broad spectrum of potential biological activities .
Safety and Toxicology
The safety profile of 4-(Trans-4-(((4-iodophenyl)(methyl)amino)methyl)cyclohexyl)-1-methylpiperazin-2-one includes several hazard statements related to toxicity (H302-H335). It is recommended that this compound be handled with care, stored in a dark place at controlled temperatures (2-8°C), and used only in research settings due to its potential neurotoxic effects .
Q & A
Basic: What synthetic strategies are recommended to optimize the yield of 4-(Trans-4-(((4-iodophenyl)(methyl)amino)methyl)cyclohexyl)-1-methylpiperazin-2-one?
Methodological Answer:
Key steps include:
- Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) for efficient cyclohexyl-amine linkage, as seen in structurally related piperazine derivatives .
- Iodophenyl Incorporation : Employ Ullmann coupling or Buchwald-Hartwig amination under palladium catalysis to introduce the 4-iodophenyl group while minimizing dehalogenation side reactions.
- Purification : Gradient elution via reverse-phase HPLC (e.g., Chromolith® columns) with methanol/water buffers (pH 4.6 adjusted with acetic acid) ensures high purity, as recommended for analogous compounds .
Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- HPLC-MS : Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) to assess purity and detect trace impurities .
- NMR Spectroscopy : Analyze the trans-configuration of the cyclohexyl group via NOESY correlations between axial protons (δ 1.2–1.8 ppm) and the methylamino substituent .
- Elemental Analysis : Validate iodine content (±0.3% deviation) to confirm successful incorporation of the 4-iodophenyl moiety .
Advanced: How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound?
Methodological Answer:
- Data Collection : Use high-resolution (<1.0 Å) synchrotron data to resolve potential disorder in the cyclohexyl or piperazin-2-one moieties .
- Refinement in SHELXL : Apply TWIN and BASF commands for twinned data (common in flexible cyclohexyl systems). Restrain anisotropic displacement parameters for the iodine atom to mitigate thermal motion artifacts .
- Validation : Cross-check hydrogen bonding (e.g., N–H···O interactions in piperazin-2-one) with geometric parameters using PLATON or Mercury .
Advanced: What experimental approaches can reconcile contradictory binding affinity data between in vitro and in vivo studies?
Methodological Answer:
- Orthogonal Assays : Validate in vitro results using surface plasmon resonance (SPR) and microscale thermophoresis (MST) to rule out assay-specific artifacts .
- Metabolite Screening : Incubate the compound with liver microsomes to identify active metabolites that may contribute to in vivo efficacy, as seen in Hedgehog pathway inhibitors .
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) using published protein structures (PDB: 4N4W) to map interactions with off-target receptors .
Advanced: How can researchers address crystallographic twinning during structural determination of this compound?
Methodological Answer:
- Twin Law Identification : Use the HKLF 5 format in SHELXL to test for twinning operators (e.g., two-fold rotation) in datasets with high Rint values (>0.1) .
- Dual Refinement : Refine twin fractions (BASF) and occupancy simultaneously for overlapping electron density models.
- Validation Metrics : Confirm with a Flack parameter near 0.0 and a Hooft parameter < 0.3 to ensure correct absolute configuration .
Basic: What solvent systems are optimal for recrystallizing this compound to achieve high-quality single crystals?
Methodological Answer:
- Slow Evaporation : Use a 1:2 mixture of dichloromethane and hexane to promote slow nucleation, ideal for iodine-containing aromatics .
- Temperature Gradients : Cool saturated ethanol solutions from 50°C to 4°C at 5°C/hr to minimize lattice defects .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
- Core Modifications : Replace the 4-iodophenyl group with bromo/chloro analogs to assess halogen bonding contributions (synthesized via analogous coupling methods) .
- Piperazin-2-one Ring : Introduce methyl or ethyl groups at the 3-position to evaluate steric effects on target binding (monitored via IC50 shifts in enzyme assays) .
- Data Analysis : Use multivariate regression (e.g., partial least squares) to correlate logP, polar surface area, and activity, as applied in spirocyclic compound studies .
Basic: What stability-indicating assays are recommended for long-term storage of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
